molecular formula C13H12BrN3O2 B2829309 3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide CAS No. 2097890-40-7

3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Katalognummer: B2829309
CAS-Nummer: 2097890-40-7
Molekulargewicht: 322.162
InChI-Schlüssel: QNHTWNKNNKCMGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a synthetic benzamide derivative intended for research and experimental use in laboratory settings. This compound is characterized by a 3-bromobenzamide moiety linked to a 2-(2-oxopyrimidin-1(2H)-yl)ethyl group. The presence of the bromine atom offers a potential site for further chemical modification via metal-catalyzed cross-coupling reactions, such as the widely used Suzuki-Miyaura reaction, which employs organoboron reagents to form new carbon-carbon bonds . This makes the compound a valuable building block in medicinal chemistry for the synthesis of more complex molecules. The structural features of this compound suggest it may have applications in early-stage drug discovery. The benzamide scaffold is found in compounds studied for various biological activities. For instance, research on structurally related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has demonstrated antimicrobial and anti-inflammatory properties in vitro . Similarly, molecules containing a 2-oxopyrimidine core are frequently explored in nucleoside chemistry for their potential antiviral activities . Researchers can utilize this compound as a precursor or intermediate in developing novel therapeutic agents. Its mechanism of action would be highly dependent on the specific research context and final target. Please note: This product is sold for research purposes only. It is strictly for use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for ensuring safe handling and compliance with applicable local and national regulations.

Eigenschaften

IUPAC Name

3-bromo-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c14-11-4-1-3-10(9-11)12(18)15-6-8-17-7-2-5-16-13(17)19/h1-5,7,9H,6,8H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHTWNKNNKCMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCN2C=CC=NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide typically involves multiple steps:

    Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formation of Pyrimidinyl Ethylamine: The pyrimidinyl ethylamine intermediate is synthesized by reacting 2-chloropyrimidine with ethylenediamine under reflux conditions.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the pyrimidinyl ethylamine intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the pyrimidinyl group or the benzamide moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with modified pyrimidinyl or benzamide structures.

Wissenschaftliche Forschungsanwendungen

3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Materials Science: Use in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.

    Chemical Biology: Study of its interactions with biomolecules and its potential as a chemical probe.

Wirkmechanismus

The mechanism of action of 3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide depends on its specific application:

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.

    Receptor Modulation: It may interact with specific receptors on cell surfaces, altering their signaling pathways.

    Chemical Probing: It may be used to probe biological systems by selectively binding to target molecules and revealing their functions.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Ethylamine Side Chain

  • 3-Bromo-N-[2-(3,5-Dimethyl-1H-Pyrazol-1-yl)ethyl]benzamide (C₁₄H₁₆BrN₃O) Structural Difference: Replaces the 2-oxopyrimidinyl group with a 3,5-dimethylpyrazole ring. Impact: The pyrazole’s nitrogen atoms may enhance coordination to metal centers, whereas the pyrimidinone’s carbonyl group favors hydrogen bonding. Molecular Weight: 322.20 g/mol .
  • 4-Bromo-3-Fluoro-N-(6-Methylpyridin-2-yl)Benzamide (C₁₃H₁₀BrFN₂O) Structural Difference: Substitutes the ethyl-2-oxopyrimidinyl group with a 6-methylpyridinyl moiety and adds a fluorine atom. Impact: Fluorine increases electronegativity and metabolic stability. The pyridine ring may improve solubility compared to pyrimidinone. Synthetic Yield: 81% (higher than some analogs) .

Heterocyclic Modifications

  • 3-Bromo-N-(4-(5-Methoxy-2-Oxo-1,3,4-Oxadiazol-3(2H)-yl)-2-Methylphenyl)Benzamide (C₁₈H₁₅BrN₄O₃) Structural Difference: Incorporates a methoxy-oxadiazole ring instead of pyrimidinone. Synthetic Yield: 43% (lower, suggesting synthetic challenges with oxadiazole formation) .
  • Compound 20d (C₃₉H₃₅N₅O₈)

    • Structural Difference : Features a tetrazine-propynyloxyethyl group and a difluorobenzyl-protected pyridone.
    • Impact : Tetrazine enables bioorthogonal click chemistry, while the bulky substituents may reduce solubility.
    • Molecular Weight : 701.74 g/mol (significantly higher than the target compound) .

Functional Group Comparisons

  • N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide (C₁₁H₁₅NO₂) Structural Difference: Simpler side chain with a hydroxyl group and tert-butyl moiety. Impact: The N,O-bidentate directing group is effective in C–H activation reactions, but lacks the heteroaromatic diversity of pyrimidinone .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₁₃H₁₂BrN₃O₂ 322.16 3-Br, 2-oxopyrimidinyl ethyl Catalysis, enzyme inhibition
3-Bromo-N-[2-(3,5-dimethylpyrazolyl)ethyl]benzamide C₁₄H₁₆BrN₃O 322.20 3-Br, 3,5-dimethylpyrazole ethyl Metal coordination, ligand design
4-Bromo-3-Fluoro-N-(6-methylpyridinyl)benzamide C₁₃H₁₀BrFN₂O 309.14 4-Br, 3-F, 6-methylpyridinyl Drug discovery (enhanced stability)
Compound 20d C₃₉H₃₅N₅O₈ 701.74 Tetrazine, difluorobenzyl, pyridone Click chemistry, targeted therapies

Biologische Aktivität

3-Bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, with the CAS number 2097890-40-7, is an organic compound featuring a bromine atom, a benzamide structure, and a pyrimidinyl group linked through an ethyl chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and cellular processes modulation.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C13H12BrN3O2
  • IUPAC Name : 3-bromo-N-[2-(2-oxopyrimidin-1(2H)-yl)ethyl]benzamide
  • Molecular Weight : 306.16 g/mol

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Bromination of Benzamide : Benzamide is brominated using bromine or N-bromosuccinimide (NBS).
  • Formation of Pyrimidinyl Ethylamine : This intermediate is synthesized by reacting 2-chloropyrimidine with ethylenediamine.
  • Coupling Reaction : The final coupling of the brominated benzamide with the pyrimidinyl ethylamine is performed using N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane as a solvent.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus preventing substrate access.
  • Receptor Modulation : It may alter signaling pathways by interacting with cell surface receptors.
  • Chemical Probing : The compound can selectively bind to biomolecules, revealing their functions.

Biological Activity and Research Findings

Research has indicated that compounds similar to this compound exhibit various biological activities:

Table 1: Biological Activity Data

Compound NameMax Activity (%)EC50 (μM)Mechanism
WO5m1000.1 ± 0.01β-cell protection against ER stress
Compound 5a4518 ± 4β-cell protective activity
Compound 5b1638 ± 9Minimal activity
Compound 5cCytotoxic-Non-selective toxicity

Note: EC50 values represent the concentration required for half-maximal effect .

Case Studies

Recent studies have focused on the biological evaluation of benzamide derivatives, including those structurally related to our compound of interest. For instance, a study demonstrated that certain benzamide analogs possess significant protective effects on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions, highlighting the potential therapeutic applications in diabetes management .

Q & A

Basic Research Questions

Q. What optimized synthetic routes are recommended for 3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, and how are purity and yield maximized?

  • Methodological Answer : The synthesis involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key steps include:

  • Bromination : Introducing the bromine substituent via electrophilic aromatic substitution under controlled temperature (0–5°C) to avoid side reactions .
  • Ethyl linker formation : Utilizing nucleophilic substitution (e.g., SN2) to attach the pyrimidinone moiety .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) yield >85% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C3 of benzamide, pyrimidinone carbonyl at δ ~165 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 362.05) .
  • IR spectroscopy : Confirms amide C=O stretch (~1680 cm⁻¹) and pyrimidinone C=O (~1700 cm⁻¹) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination) .
  • Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 < 10 µM indicating potent activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

  • Methodological Answer :

  • Substituent variation : Compare bromine (electron-withdrawing) with chlorine/iodine analogs to assess effects on receptor binding .

  • Linker modification : Replace ethyl with propyl to evaluate steric effects on target engagement (e.g., via molecular docking) .

  • Bioisosteric replacement : Substitute pyrimidinone with triazole to enhance metabolic stability (see Table 1) .

    Table 1 : SAR Comparison of Derivatives

    SubstituentEnzyme Inhibition (IC50, nM)Solubility (mg/mL)
    Br12 ± 1.50.45
    Cl28 ± 3.10.67
    I9 ± 0.80.32

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin) to minimize variability .
  • Dose-response curves : Generate full curves (4-parameter logistic model) instead of single-point data to account for potency shifts .
  • Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays show discrepancies .

Q. What computational strategies predict binding interactions with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Dock the compound into EGFR (PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with Met793) .
  • Molecular dynamics (GROMACS) : Simulate binding stability over 100 ns; RMSD < 2 Å indicates stable target engagement .
  • Pharmacophore modeling (MOE) : Map electrostatic/hydrophobic features to prioritize analogs with enhanced affinity .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess metabolic stability in vitro?

  • Methodological Answer :

  • Liver microsome assay : Incubate compound (1 µM) with human liver microsomes (37°C, NADPH). Monitor degradation via LC-MS/MS at 0, 15, 30, 60 min .
  • Half-life calculation : Use first-order kinetics (t1/2 = ln2/k), where k is the elimination rate constant. Aim for t1/2 > 30 min .

Q. What strategies mitigate off-target effects in cellular assays?

  • Methodological Answer :

  • Counter-screening : Test against unrelated targets (e.g., GPCRs) to identify non-specific binding .
  • CRISPR knockout : Generate target-knockout cell lines to confirm on-target activity .
  • Proteome profiling (KinomeScan) : Assess selectivity across 468 kinases; % inhibition <10% for off-targets indicates specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.